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Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of functionalized morpholine derivatives, a crucial scaffold in medicinal chemistry. The

morpholine ring is a prevalent feature in numerous FDA-approved drugs due to its ability to

improve physicochemical properties such as aqueous solubility and metabolic stability. The

synthetic methods outlined below offer diverse strategies for accessing a wide range of

substituted morpholines, enabling extensive structure-activity relationship (SAR) studies in drug

discovery programs.

Asymmetric Hydrogenation of Unsaturated
Morpholines
Asymmetric hydrogenation of dehydromorpholines is a powerful strategy for the synthesis of

chiral 2-substituted morpholines, providing access to enantiopure compounds with high

efficiency. This method is particularly valuable for creating stereocenters adjacent to the ring

oxygen.
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Entry Substrate (R) Product Yield (%) ee (%)

1 Phenyl

2-

Phenylmorpholin

e

>99 92

2

4-

Trifluoromethylph

enyl

2-(4-

(Trifluoromethyl)

phenyl)morpholin

e

>99 94

3 4-Methoxyphenyl

2-(4-

Methoxyphenyl)

morpholine

>99 94

4 2-Naphthyl
2-(Naphthalen-2-

yl)morpholine
>99 99

5 2-Thienyl
2-(Thiophen-2-

yl)morpholine
>99 91

Data summarized from a study on the asymmetric hydrogenation of 2-substituted

dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[1]

Experimental Protocol: General Procedure for
Asymmetric Hydrogenation
Materials:

Dehydromorpholine substrate (1.0 equiv)

[Rh(COD)₂]BF₄ (0.01 equiv)

Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 equiv)

Dichloromethane (DCM), degassed

Hydrogen gas (H₂)
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Procedure:

In a glovebox, a vial is charged with the dehydromorpholine substrate (0.2 mmol, 1.0 equiv),

[Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand (1.1 mol%).

The vial is sealed, removed from the glovebox, and 2.0 mL of degassed DCM is added via

syringe.

The resulting solution is transferred to an autoclave.

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with

hydrogen.

The reaction mixture is stirred at room temperature for 24 hours.

After releasing the pressure, the solvent is removed under reduced pressure.

The residue is purified by flash chromatography on silica gel to afford the chiral morpholine

product.

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow

Dehydromorpholine Substrate

Autoclave
(Room Temp, 24h)

[Rh(COD)₂]BF₄ + Chiral Ligand

DCM

H₂ (50 atm)

Solvent Removal Flash Chromatography Chiral Morpholine
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Click to download full resolution via product page

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Copper-Catalyzed Three-Component Synthesis of
Highly Substituted Morpholines
This method provides a convergent and efficient route to unprotected, highly substituted

morpholines from readily available starting materials.[2][3][4] The one-pot nature of this

reaction makes it highly attractive for the rapid generation of compound libraries.
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Entry
Amino
Alcohol

Aldehyde
Diazomalon
ate

Product Yield (%)

1

2-Amino-2-

methylpropan

-1-ol

p-

Tolualdehyde

Diethyl

diazomalonat

e

Diethyl 2,2-

dimethyl-6-(p-

tolyl)morpholi

ne-3,3-

dicarboxylate

65

2

(±)-2-

Aminobutan-

1-ol

p-

Tolualdehyde

Diethyl

diazomalonat

e

Diethyl 2-

ethyl-6-(p-

tolyl)morpholi

ne-3,3-

dicarboxylate

50

3

(S)-2-Amino-

3-

methylbutan-

1-ol

p-

Tolualdehyde

Diethyl

diazomalonat

e

Diethyl

(2S)-2-

isopropyl-6-

(p-

tolyl)morpholi

ne-3,3-

dicarboxylate

47

4

2-Amino-2-

methylpropan

-1-ol

1-

Naphthaldehy

de

Diethyl

diazomalonat

e

Diethyl 2,2-

dimethyl-6-

(naphthalen-

1-

yl)morpholine

-3,3-

dicarboxylate

71

5

2-Amino-2-

methylpropan

-1-ol

Cyclohexane

carbaldehyde

Diethyl

diazomalonat

e

Diethyl 6-

cyclohexyl-

2,2-

dimethylmorp

holine-3,3-

dicarboxylate

55

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data summarized from a study on the copper-catalyzed three-component synthesis of

morpholines.[3]

Experimental Protocol: General Procedure for Three-
Component Synthesis
Materials:

Amino alcohol (2.0 equiv)

Aldehyde (1.5 equiv)

Diazomalonate (1.0 equiv)

Copper(I) iodide (CuI) (0.05 equiv)

1,2-Dichloroethane (DCE)

Molecular sieves (4 Å)

Procedure:

To an oven-dried vial containing a stir bar is added the amino alcohol (0.2 mmol, 2.0 equiv)

and powdered 4 Å molecular sieves.

The vial is sealed and 1,2-dichloroethane (1.0 mL) is added, followed by the aldehyde (0.15

mmol, 1.5 equiv).

The mixture is stirred at room temperature for 30 minutes.

Copper(I) iodide (0.005 mmol, 0.05 equiv) is added, followed by a solution of the

diazomalonate (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

The reaction mixture is stirred at 60 °C for 12 hours.

After cooling to room temperature, the mixture is filtered through a pad of celite, washing

with dichloromethane.
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The filtrate is concentrated under reduced pressure.

The crude product is purified by flash chromatography on silica gel to yield the functionalized

morpholine.

Signaling Pathway Diagram

Amino Alcohol

Imino Alcohol
(in situ formation)

Aldehyde

Diazomalonate

Copper Carbenoid

Cu(I) Catalyst

Insertion Product

Substituted Morpholine

Catalyst
Regeneration

Click to download full resolution via product page

Caption: Proposed Catalytic Cycle for the Three-Component Synthesis.
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Synthesis from 1,2-Amino Alcohols and Ethylene
Sulfate
This green and efficient two-step, one-pot protocol utilizes inexpensive and readily available

starting materials to produce a variety of N-substituted morpholines.[5][6][7][8] The method is

redox-neutral and scalable.

Data Presentation
Entry 1,2-Amino Alcohol Product Yield (%)

1
N-

Benzylethanolamine
4-Benzylmorpholine 95

2
2-

(Methylamino)ethanol
4-Methylmorpholine 88

3 (R)-2-Phenylglycinol
(R)-2-

Phenylmorpholine
92

4 (S)-Alaninol
(S)-3-

Methylmorpholine
90

5

2-

(Cyclohexylamino)eth

anol

4-

Cyclohexylmorpholine
93

Yields are for the two-step, one-pot procedure.

Experimental Protocol: Two-Step, One-Pot Synthesis
Materials:

1,2-Amino alcohol (1.0 equiv)

Ethylene sulfate (1.05 equiv)

Acetonitrile (ACN)

Water
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Potassium tert-butoxide (t-BuOK) (1.1 equiv)

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

Step 1: Monoalkylation. To a reaction vessel is charged the 1,2-amino alcohol (1.0 equiv),

acetonitrile, and water (e.g., 9:1 v/v).

Ethylene sulfate (1.05 equiv) is added, and the mixture is stirred at 40 °C for 12-24 hours,

until the formation of the zwitterionic intermediate is complete (monitored by LCMS).

Step 2: Cyclization. The reaction mixture is cooled to room temperature, and 2-

methyltetrahydrofuran is added.

Potassium tert-butoxide (1.1 equiv) is added portion-wise, maintaining the internal

temperature below 30 °C.

The mixture is stirred at room temperature for 1-3 hours until cyclization is complete.

Water is added to quench the reaction and dissolve the inorganic salts.

The layers are separated, and the aqueous layer is extracted with 2-MeTHF.

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and

concentrated under reduced pressure to afford the morpholine product.
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1,2-Amino Alcohol +
Ethylene Sulfate

Monoalkylation
(ACN/H₂O, 40°C)

Zwitterionic Intermediate

Cyclization
(t-BuOK, 2-MeTHF, RT)

N-Substituted Morpholine

Click to download full resolution via product page

Caption: Two-Step, One-Pot Synthesis of N-Substituted Morpholines.

Palladium-Catalyzed Intramolecular Carboamination
This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically

pure amino alcohols.[9] The key step is a palladium-catalyzed intramolecular carboamination of

an O-allyl ethanolamine derivative.
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Entry Substrate (R)
Aryl Bromide
(R¹)

Product Yield (%)

1 Isopropyl Bromobenzene

(3S,5S)-5-

Isopropyl-3-

phenylmorpholin

e

66

2 Benzyl 4-Bromotoluene

(3S,5S)-5-

Benzyl-3-(p-

tolyl)morpholine

61

3 Isopropyl 4-Bromoanisole

(3S,5S)-5-

Isopropyl-3-(4-

methoxyphenyl)

morpholine

58

4 Phenyl Bromobenzene

(3S,5R)-3,5-

Diphenylmorpholi

ne

64

5 Isopropyl

2-

Bromonaphthale

ne

(3S,5S)-5-

Isopropyl-3-

(naphthalen-2-

yl)morpholine

46

All products were formed with >20:1 diastereomeric ratio.[9]

Experimental Protocol: Pd-Catalyzed Carboamination
Materials:

O-Allyl ethanolamine substrate (1.0 equiv)

Aryl bromide (2.0 equiv)

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 equiv)

Toluene, anhydrous

Procedure:

A Schlenk tube is charged with Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu

(2.0 equiv).

The tube is evacuated and backfilled with nitrogen.

The O-allyl ethanolamine substrate (1.0 equiv), the aryl bromide (2.0 equiv), and anhydrous

toluene are added via syringe.

The Schlenk tube is sealed, and the reaction mixture is heated at 105 °C for 12-24 hours.

After cooling to room temperature, the reaction is quenched with saturated aqueous

ammonium chloride.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over sodium sulfate, and concentrated.

The crude product is purified by flash chromatography to give the disubstituted morpholine.

Experimental Workflow Diagram

O-Allyl Ethanolamine
+ Aryl Bromide

Toluene, 105°C

Pd(OAc)₂ / P(2-furyl)₃
NaOtBu

Aqueous Quench Extraction Chromatography cis-3,5-Disubstituted
Morpholine

Click to download full resolution via product page

Caption: Workflow for Pd-Catalyzed Intramolecular Carboamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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